4-Methyl-3-decen-5-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-4-methyldec-3-en-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-4-6-7-9-11(12)10(3)8-5-2/h8,11-12H,4-7,9H2,1-3H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTQLNQRVZNEDV-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=CCC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(/C(=C/CC)/C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid | |

| Record name | 3-Decen-5-ol, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

81782-77-6, 177772-08-6 | |

| Record name | 3-Decen-5-ol, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081782776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-3-decen-5-ol, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177772086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Decen-5-ol, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-methyl-3-decen-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-3-DECEN-5-OL, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S5I61TY7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Methyl-3-decen-5-ol chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-decen-5-ol is a secondary alcohol and an unsaturated fatty alcohol known primarily for its use as a fragrance ingredient. Its distinct green and floral aroma has made it a component in various scented products. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological effects of this compound, with a focus on data relevant to researchers and professionals in drug development. While its primary application has been in the fragrance industry, understanding its chemical and toxicological profile is crucial for any potential research into its broader biological activities.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. The data has been compiled from various chemical databases and safety data sheets.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₂O | [1][2] |

| Molecular Weight | 170.29 g/mol | [1] |

| CAS Number | 81782-77-6 | [2] |

| IUPAC Name | 4-methyldec-3-en-5-ol | [1] |

| Synonyms | Undecavertol, Violet decenol, (E)-4-methyldec-3-en-5-ol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [5][6] |

| Odor | Floral, green, fresh, violet, orris | [6] |

| Boiling Point | 228 °C (at 101.325 kPa) | [4] |

| Melting Point | < -50 °C | [4] |

| Density | 0.845 g/cm³ (at 20 °C) | [4] |

| Solubility in Water | 92 mg/L (at 20 °C) | |

| logP (o/w) | 3.9 | [4] |

| Flash Point | 83 °C | [4] |

| Refractive Index (nD20) | 1.45200 to 1.45900 | [7] |

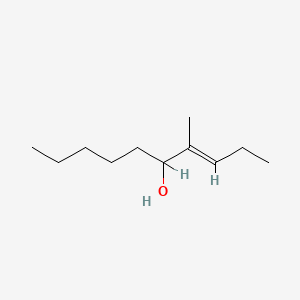

Chemical Structure

This compound is a chiral molecule with a stereocenter at the C5 position (the carbon atom bearing the hydroxyl group). The double bond at the C3-C4 position can exist as either the (E)- or (Z)-isomer, though the (E)-isomer is more common. The structure consists of a ten-carbon chain with a methyl group at the fourth carbon, a double bond between the third and fourth carbons, and a hydroxyl group at the fifth carbon.

Structure:

Synthesis

The primary method for the synthesis of this compound is through a Grignard reaction.[5] This involves the reaction of a Grignard reagent, pentylmagnesium bromide, with the α,β-unsaturated aldehyde, 2-methyl-2-pentenal (B83557).

Experimental Protocol: Grignard Synthesis of this compound

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

2-Methyl-2-pentenal

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Grignard Reagent (Pentylmagnesium Bromide):

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings under an inert atmosphere.

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

Dissolve 1-bromopentane in anhydrous ether/THF and add it to the dropping funnel.

-

Add a small portion of the 1-bromopentane solution to the magnesium. The reaction is initiated, which is often indicated by a slight warming of the flask and the appearance of a cloudy solution. If the reaction does not start, gentle heating or the addition of a small crystal of iodine may be necessary.

-

Once the reaction has started, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

-

-

Reaction with 2-Methyl-2-pentenal:

-

Cool the freshly prepared pentylmagnesium bromide solution in an ice bath.

-

Dissolve 2-methyl-2-pentenal in anhydrous ether/THF and add it to the dropping funnel.

-

Add the 2-methyl-2-pentenal solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation.

-

Synthesis Workflow Diagram

Caption: Synthesis of this compound via Grignard Reaction.

Spectroscopic Data

Despite extensive searches of chemical databases and literature, publicly available experimental ¹H NMR, ¹³C NMR, and IR spectra for this compound could not be located. Researchers requiring this data would likely need to perform their own spectroscopic analysis on a purified sample.

Biological Activity and Toxicology

The biological activity of this compound has been evaluated primarily in the context of its use as a fragrance ingredient.[8][9]

Toxicology Summary:

-

Genotoxicity: this compound has been found to be non-genotoxic in bacterial reverse mutation assays (Ames test) and in vitro micronucleus tests with human lymphocytes.[10]

-

Skin Sensitization: It is considered a skin sensitizer.[10]

-

Repeated Dose Toxicity: There is insufficient data on repeated dose toxicity.[10]

-

Reproductive Toxicity: There is insufficient data on reproductive toxicity.[10]

-

Photoirritation/Photoallergenicity: The compound is not expected to be photoirritating or photoallergenic.[10]

Signaling Pathways and Pharmacological Activity:

Currently, there is no publicly available information on the interaction of this compound with specific biological signaling pathways, enzyme inhibition, or receptor binding that would be relevant to drug development. Its biological effects have been primarily characterized through toxicological studies related to its application in consumer products.[8][9]

Conclusion

This compound is a well-characterized fragrance ingredient with established chemical and physical properties. Its synthesis is straightforward via a Grignard reaction. However, for researchers and professionals in drug development, there is a significant lack of publicly available data regarding its detailed experimental protocols for synthesis and purification, experimental spectroscopic data, and, most importantly, its interaction with biological systems beyond dermatological effects. Further research would be required to elucidate any potential pharmacological activity or involvement in cellular signaling pathways.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive safety assessment or professional scientific guidance.

References

- 1. This compound | C11H22O | CID 163336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 4. ScenTree - Undecavertol® (CAS N° 81782-77-6) [scentree.co]

- 5. This compound | 81782-77-6 [chemicalbook.com]

- 6. This compound [ventos.com]

- 7. violet decenol, 81782-77-6 [perflavory.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

An In-depth Technical Guide to the Stereoisomers of 4-Methyl-3-decen-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-3-decen-5-ol, a key component in the fragrance industry also known by its trade name Undecavertol, possesses a molecular structure that gives rise to four distinct stereoisomers.[1][2] These stereoisomers, arising from a chiral center at the C-5 carbon and E/Z isomerism at the C-3/C-4 double bond, are anticipated to exhibit unique chemical, physical, and biological properties. This technical guide provides a comprehensive overview of the characterization of these stereoisomers. While detailed experimental data for the individual stereoisomers are not extensively available in peer-reviewed literature, this document outlines the general synthetic approaches, characterization methodologies, and potential for differential biological activity, thereby identifying critical knowledge gaps and opportunities for future research.

Introduction

This compound is a synthetic fragrance ingredient valued for its powerful, fresh, green, and floral odor profile, often with violet-leaf-like nuances.[1][3][4] Its chemical structure, C11H22O, contains two stereogenic elements: a chiral center at the C-5 position and a double bond between C-3 and C-4 that can exist in either the (E) or (Z) configuration. This combination results in four possible stereoisomers:

-

(3E,5R)-4-methyl-3-decen-5-ol

-

(3E,5S)-4-methyl-3-decen-5-ol

-

(3Z,5R)-4-methyl-3-decen-5-ol

-

(3Z,5S)-4-methyl-3-decen-5-ol

The distinct three-dimensional arrangement of these isomers can lead to significant differences in their interaction with chiral biological receptors, such as olfactory receptors or enzyme active sites. Understanding the unique properties of each stereoisomer is therefore crucial for applications in fragrance, flavor, and potentially, drug development.

Synthesis of this compound Stereoisomers

The commercial synthesis of this compound is typically achieved through a Grignard reaction between pentylmagnesium bromide and 2-methyl-2-pentenal.[3][4] This method generally produces a mixture of stereoisomers.

Stereoselective Synthesis

-

Chiral catalysts: Asymmetric reduction of a corresponding ketone precursor using chiral catalysts (e.g., those based on ruthenium or rhodium) can selectively produce one enantiomer.

-

Chiral auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of subsequent reactions. The auxiliary is then removed to yield the desired enantiomerically enriched product.

-

Enzymatic resolution: Lipases and other enzymes can be used to selectively acylate or hydrolyze one enantiomer in a racemic mixture, allowing for the separation of the two.

Separation and Purification of Stereoisomers

Given that the standard synthesis yields a mixture, separation of the individual stereoisomers is necessary for their individual characterization.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and diastereomers. A general approach for the separation of the stereoisomers of this compound would involve the following:

-

Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating a wide range of chiral compounds.

-

Mobile Phase Optimization: A systematic screening of mobile phases, typically mixtures of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), is performed to achieve optimal separation. The ratio of the solvents is adjusted to control retention time and resolution.

-

Detection: A UV detector is commonly used if the molecule has a chromophore. For compounds like this compound that lack a strong chromophore, a refractive index detector (RID) or derivatization with a UV-active agent may be necessary.

-

Flow Rate and Temperature: These parameters are optimized to improve resolution and analysis time.

Characterization of Stereoisomers

Once isolated, each stereoisomer would be characterized using a variety of analytical techniques to determine its structure and purity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: While the ¹H NMR spectra of the stereoisomers are expected to be very similar, subtle differences in chemical shifts and coupling constants, particularly for protons near the stereogenic centers, may be observable. Chiral shift reagents can be employed to induce greater separation of signals for enantiomers.

-

¹³C NMR: The chemical shifts of the carbon atoms, especially C-3, C-4, C-5, and the methyl group at C-4, are expected to differ slightly between the diastereomers.

Mass Spectrometry (MS): The mass spectra of all four stereoisomers are expected to be identical, showing the same molecular ion peak and fragmentation pattern. However, when coupled with a chiral separation technique (e.g., chiral GC-MS), mass spectrometry can be used for the identification and quantification of each isomer in a mixture.

Physicochemical Properties

Optical Rotation: The enantiomeric pairs ((3E,5R)/(3E,5S) and (3Z,5R)/(3Z,5S)) are expected to rotate plane-polarized light to an equal but opposite degree. The specific rotation ([α]D) is a key physical constant for characterizing enantiomers.

Table 1: Predicted and Known Properties of this compound

| Property | Value (for mixture) | Predicted Value (for individual stereoisomers) |

| Molecular Formula | C₁₁H₂₂O | C₁₁H₂₂O |

| Molecular Weight | 170.30 g/mol | 170.30 g/mol |

| Appearance | Colorless to pale yellow liquid[3][4] | Colorless liquid |

| Odor | Floral, green, fresh, violet, orris[2][5] | Expected to vary in character and intensity |

| Boiling Point | ~228-233 °C | Expected to be very similar |

| Density | ~0.845 g/cm³ | Expected to be very similar |

| Optical Rotation ([α]D) | 0 (for racemic mixture) | Equal and opposite for enantiomers; non-zero for pure enantiomers |

Note: Specific quantitative data for the individual stereoisomers are not currently available in the public domain.

Biological Activity and Signaling Pathways

The differential interaction of stereoisomers with biological systems is a well-established principle in pharmacology and toxicology. For a molecule like this compound, this could manifest in several ways:

-

Olfactory Perception: The different stereoisomers are likely to have distinct odor profiles and detection thresholds due to their specific interactions with olfactory receptors, which are G-protein coupled receptors (GPCRs).

-

Drug Development: If this molecule or its derivatives are considered for therapeutic applications, the individual stereoisomers would need to be evaluated separately for their efficacy and potential off-target effects. One enantiomer may be therapeutically active while the other is inactive or even contributes to adverse effects.

Conclusion and Future Directions

This compound presents an interesting case study in stereoisomerism. While the racemic mixture is well-characterized as a fragrance ingredient, there is a notable lack of publicly available data on the individual stereoisomers. This knowledge gap represents a significant opportunity for research in the fields of synthetic organic chemistry, analytical chemistry, and chemical biology.

Future research should focus on:

-

The development of efficient and scalable stereoselective syntheses for each of the four stereoisomers.

-

The complete analytical characterization of each isolated stereoisomer, including the determination of their specific optical rotations and detailed NMR and MS data.

-

The evaluation of the individual stereoisomers for their distinct olfactory properties and their potential differential biological activities, including interactions with specific receptor targets.

Such studies would not only provide a deeper understanding of the structure-activity relationships of this commercially important molecule but could also uncover novel applications for its individual stereoisomers.

References

Physical properties of Undecavertol including boiling point and solubility

An In-depth Technical Guide to the Physical Properties of Undecavertol

Introduction

Undecavertol, chemically known as 4-methyl-3-decen-5-ol, is a synthetic aroma chemical widely utilized in the fragrance and flavor industry.[1] Its characteristic scent profile is described as fresh, floral, green, and slightly fruity, with notes of violet and lily-of-the-valley.[1][2][3][4] This technical guide provides a comprehensive overview of the key physical properties of Undecavertol, with a specific focus on its boiling point and solubility. The information presented is intended for researchers, scientists, and professionals involved in drug development and chemical formulation who require precise data for modeling, formulation, and safety assessments.

Core Physical Properties of Undecavertol

The physical characteristics of Undecavertol are fundamental to its application and handling. It is typically a clear, colorless to pale yellow liquid.[1][5] A summary of its key quantitative physical properties is provided below.

Data Summary

The following table summarizes the reported values for the boiling point and solubility of Undecavertol. It is important to note the variations in reported values, which may be attributable to different experimental conditions or measurement techniques.

| Physical Property | Value | Conditions |

| Boiling Point | 228 °C | Not specified |

| 232.9 °C | at 760 mmHg | |

| 255 °C | at 760 mmHg[1][4][5] | |

| 255-256 °C | at 760 mmHg[2][3] | |

| Water Solubility | Insoluble[1][5] | General |

| 63 mg/L | at 20 °C[6] | |

| 92 mg/L | at 20 °C[3] | |

| Solubility in Organic Solvents | Soluble | In alcohols and most organic solvents[1][5] |

Experimental Protocols

While specific experimental reports for Undecavertol were not available in the provided search results, this section outlines the standard methodologies used for determining the boiling point and solubility of liquid organic compounds like fragrance materials.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] Standard laboratory methods for its determination include distillation and the Thiele tube method.

-

Distillation Method: A simple or fractional distillation apparatus is assembled.[8] The liquid is heated, and the temperature of the vapor is monitored as it condenses.[8] The stable temperature reading observed during the distillation of the bulk of the material is recorded as the boiling point.[9] It is crucial that the thermometer bulb is properly positioned in the vapor phase to obtain an accurate reading.[9]

-

Thiele Tube Method: This micro-method is suitable for small sample volumes.[9]

-

A small amount of the sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

The assembly is attached to a thermometer and heated in a Thiele tube containing oil to ensure uniform heat distribution.[7][9]

-

As the sample is heated, a steady stream of bubbles will emerge from the capillary tube.[9]

-

The heat is then removed. The temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.[9]

-

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

-

Water Solubility (Flask Method - OECD Guideline 105): This is a standard method for determining the water solubility of chemicals.[10]

-

An excess amount of the test substance (Undecavertol) is added to a known volume of water in a flask.

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.

-

After equilibrium is established, the mixture is centrifuged or filtered to separate the undissolved substance.

-

The concentration of the substance in the clear aqueous phase is then determined using a suitable analytical method, such as gas chromatography (GC).[11]

-

-

Solubility in Organic Solvents: For solvents in which Undecavertol is highly soluble (e.g., alcohols), a simple miscibility test is often performed.

-

A measured amount of Undecavertol is added to a measured volume of the solvent (e.g., ethanol) at a constant temperature.

-

The mixture is agitated and visually inspected for any signs of phase separation, cloudiness, or undissolved solute.

-

If the substance dissolves completely, it is reported as "soluble" or "miscible." This can be done at various concentrations to determine the extent of solubility.

-

Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination and reporting of the physical properties of a liquid chemical like Undecavertol.

References

- 1. Undecavertol 81782-77-6 | Premium Aroma Chemical Supplier [chemicalbull.com]

- 2. violet decenol, 81782-77-6 [perflavory.com]

- 3. violet decenol, 81782-77-6 [thegoodscentscompany.com]

- 4. Undecavertol | Givaudan [givaudan.com]

- 5. chemicalbull.com [chemicalbull.com]

- 6. Undecavertol [chembk.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. vernier.com [vernier.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]

An In-Depth Technical Guide to 4-Methyl-3-decen-5-ol (C11H22O)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-3-decen-5-ol, a significant aliphatic alcohol with the molecular formula C11H22O. Primarily utilized as a fragrance ingredient, this document details its chemical and physical properties, provides a representative synthesis protocol, outlines analytical methodologies for its characterization, and discusses its toxicological profile based on current safety assessments. Furthermore, this guide describes the general olfactory signaling pathway through which such fragrance molecules are perceived. This document is intended to be a core resource for researchers and professionals in chemistry, toxicology, and drug development.

Introduction

This compound is a secondary alcohol that is a key component in the fragrance industry, valued for its powerful and fresh green, floral, violet-leaf-like aroma.[1][2] It is synthesized chemically and is known by trade names such as Undecavertol and Figovert.[1] Its chemical structure, featuring a double bond and a chiral center, gives rise to multiple isomers, which contribute to its unique olfactory profile. This guide will delve into the essential technical details of this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[1][2] A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C11H22O | [2][3] |

| Molecular Weight | 170.29 g/mol | [2][3] |

| CAS Number | 81782-77-6 | [2] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Density | 0.842 - 0.848 g/mL at 20°C | [4] |

| Boiling Point | 232.9 ± 8.0 °C (Predicted) | [1] |

| Flash Point | 98 °C | [4] |

| Water Solubility | 92 mg/L at 20°C | [5] |

| Vapor Pressure | 1.1 Pa at 20°C | [1] |

| logP (o/w) | 3.9 | [5] |

| Refractive Index | 1.4490 - 1.4540 at 20°C | [4] |

| pKa | 14.93 ± 0.20 (Predicted) | [2] |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

The primary route for the synthesis of this compound is the Grignard reaction, which involves the nucleophilic addition of a Grignard reagent to an aldehyde.[1][2] In this case, pentylmagnesium bromide is reacted with 2-methyl-2-pentenal (B83557).[1] The following is a representative protocol adapted from general Grignard reaction procedures.[6][7][8]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

2-Methyl-2-pentenal

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser), flame-dried and under an inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Grignard Reagent (Pentylmagnesium Bromide):

-

Place magnesium turnings (1.2 equivalents) in a flame-dried three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

-

Add a small amount of anhydrous diethyl ether to just cover the magnesium.

-

Dissolve 1-bromopentane (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the 1-bromopentane solution to the magnesium to initiate the reaction. Initiation may be indicated by bubbling and a cloudy appearance. A small crystal of iodine can be added to activate the magnesium if the reaction does not start.

-

Once the reaction has initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional hour to ensure the complete formation of the Grignard reagent.

-

-

Reaction with 2-Methyl-2-pentenal:

-

Cool the Grignard reagent solution to 0°C using an ice bath.

-

Dissolve 2-methyl-2-pentenal (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 2-methyl-2-pentenal solution dropwise to the stirred Grignard reagent at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous NH4Cl solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na2SO4.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation to yield this compound.

-

dot

Caption: Workflow for the synthesis and purification of this compound.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the analysis of volatile compounds like this compound in complex matrices such as fragrance oils.[9][10] The following is a representative GC-MS protocol.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

GC Conditions:

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: 3°C/min to 125°C.

-

Ramp 2: 7°C/min to 230°C.

-

Ramp 3: 20°C/min to 300°C, hold for 5 minutes.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

Sample Preparation:

-

Dilute the fragrance oil sample in a suitable solvent (e.g., ethanol (B145695) or dichloromethane) to an appropriate concentration.

-

Inject 1 µL of the diluted sample into the GC-MS.

Data Analysis:

-

Identify this compound by comparing its retention time and mass spectrum with that of a known standard or by library matching (e.g., NIST library).

Toxicology and Safety Assessment

A comprehensive safety assessment of this compound has been conducted by the Research Institute for Fragrance Materials (RIFM).[11] The key findings are summarized below.

| Toxicological Endpoint | Result | Reference |

| Genotoxicity | Not genotoxic in bacterial reverse mutation assay (Ames test) and in vitro micronucleus test. | [11] |

| Repeated Dose Toxicity | No sufficient data on the substance itself, but exposure is below the Threshold of Toxicological Concern (TTC). | [11] |

| Reproductive Toxicity | No sufficient data, but exposure is below the TTC for reproductive toxicity. | [11] |

| Skin Sensitization | Considered a skin sensitizer (B1316253) based on data from a read-across material (methyl decenone). | [11] |

| Photoirritation/Photoallergenicity | Not expected to be photoirritating or photoallergenic. | [11] |

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

The in vitro micronucleus test is a genotoxicity assay that detects damage to chromosomes or the mitotic apparatus.[12][13] The RIFM assessment indicates that this compound was negative in this assay.[11] The following is a generalized protocol based on the OECD 487 guideline.[12][14][15]

Principle:

-

Cultured human or other mammalian cells are exposed to the test substance.

-

Micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during cell division, are scored in interphase cells.

-

The use of cytochalasin B, a cytokinesis inhibitor, results in binucleated cells, ensuring that only cells that have undergone one division are scored.

Procedure:

-

Cell Culture:

-

Use a suitable cell line (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells).

-

Culture the cells in an appropriate medium and maintain them under standard conditions (37°C, 5% CO2).

-

-

Exposure:

-

Expose the cell cultures to at least three concentrations of this compound, typically with and without a metabolic activation system (S9 mix).

-

Include appropriate negative (vehicle) and positive controls.

-

The exposure duration is typically 3-6 hours in the presence of S9 and a longer period (e.g., 24 hours) in the absence of S9.

-

-

Harvest and Staining:

-

After the exposure period, wash the cells and add fresh medium containing cytochalasin B.

-

Harvest the cells at a time point that allows for the completion of one cell cycle.

-

Treat the cells with a hypotonic solution, fix them, and drop them onto microscope slides.

-

Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

-

-

Scoring:

-

Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive result.

-

Biological Activity and Signaling Pathways

As a fragrance molecule, the primary biological activity of this compound is the activation of olfactory receptors in the nasal epithelium.

General Olfactory Signaling Pathway

The perception of odors is initiated by the binding of odorant molecules to Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[16][17][18][19]

The signaling cascade generally proceeds as follows:

-

Odorant Binding: An odorant molecule binds to a specific OR.

-

G-protein Activation: This binding causes a conformational change in the OR, activating the associated G-protein (Gαolf).

-

Second Messenger Production: Gαolf activates adenylyl cyclase type III, which converts ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of Ca2+ and Na+ ions.

-

Depolarization: The influx of positive ions depolarizes the neuron. This depolarization is amplified by the opening of Ca2+-activated Cl- channels.

-

Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, leading to the perception of smell.

dot

Caption: A simplified diagram of the general olfactory signal transduction cascade.

Conclusion

This compound is a well-characterized fragrance ingredient with a defined chemical profile and a known synthesis route. Its safety has been evaluated for its primary application in consumer products, with the main concern being its potential for skin sensitization. The biological activity is primarily related to its interaction with olfactory receptors, initiating a well-understood signaling cascade that leads to the perception of its characteristic scent. This guide provides a foundational resource for professionals requiring detailed technical information on this compound.

References

- 1. This compound | 81782-77-6 [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | C11H22O | CID 163336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [ventos.com]

- 5. violet decenol, 81782-77-6 [thegoodscentscompany.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. gcms.cz [gcms.cz]

- 10. shimadzu.com [shimadzu.com]

- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. xn--krinfo-wxa.hu [xn--krinfo-wxa.hu]

- 16. researchgate.net [researchgate.net]

- 17. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. Reactome | Olfactory Signaling Pathway [reactome.org]

Violet Decenol: A Technical Guide to a Cornerstone of Modern Fragrance Chemistry

An in-depth exploration of the discovery, synthesis, and application of (E)-4-methyldec-3-en-5-ol, a key molecule in the perfumer's palette.

Introduction

Violet Decenol, known commercially as Undecavertol, is a synthetic aroma chemical prized for its powerful and multifaceted green-floral fragrance. Its scent profile is characterized by intense violet leaf notes, complemented by nuances of lily-of-the-valley, and fresh, fruity elements reminiscent of kiwi, pear, and fig.[1] This unique olfactory combination has established Violet Decenol as a vital component in a wide array of fragrance compositions, particularly in the creation of vibrant floral and fruity accords. Its development marked a significant advancement in fragrance chemistry, offering a stable and effective alternative to restricted natural materials.

Discovery and History

Violet Decenol was discovered in 1981 by the Swiss fragrance and flavor company Givaudan.[2] Its creation was a result of structural elucidation work on the trace components of lily-of-the-valley (Convallaria majalis), a flower whose natural essence is notoriously difficult to extract for commercial use.[3][4] This research aimed to identify and synthesize molecules that could replicate the delicate and fresh scent of this elusive flower. The successful synthesis of Violet Decenol provided perfumers with a novel ingredient that not only captured aspects of the lily-of-the-valley scent but also offered unique violet leaf and fruity characteristics. The key patent protecting its synthesis and use as a fragrance ingredient is U.S. Patent 4,482,762.

Physicochemical and Olfactory Properties

Violet Decenol is a colorless to pale yellow liquid with a range of physicochemical properties that make it suitable for use in various fragrance applications.[5][6] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | (E)-4-methyldec-3-en-5-ol | |

| Synonyms | Violet Decenol, Undecavertol, Figovert | [5][6] |

| CAS Number | 81782-77-6 | [6] |

| Molecular Formula | C11H22O | [2] |

| Molecular Weight | 170.29 g/mol | |

| Appearance | Colorless to pale yellow liquid | [5] |

| Odor Profile | Powerful green-floral, violet leaf, lily-of-the-valley, fruity (kiwi, pear, fig) | [1] |

| Boiling Point | 255-256 °C @ 760 mmHg | [2] |

| Flash Point | 97.78 °C (208 °F) | |

| Specific Gravity | 0.842 - 0.847 @ 25°C | |

| Refractive Index | 1.452 - 1.459 @ 20°C | |

| Vapor Pressure | 0.011 mmHg @ 25°C (est.) | |

| Solubility | Soluble in alcohol | |

| Stability | Good in alcoholic solutions, candles, and detergents. Moderate in antiperspirants. Poor in acidic and strongly alkaline media. | [1] |

Synthesis of Violet Decenol

The primary industrial synthesis of Violet Decenol is achieved through a Grignard reaction.[2] This classic organometallic reaction provides an efficient route to creating the carbon-carbon bond necessary for the molecule's backbone.

Experimental Protocol: Grignard Synthesis

The following protocol is a representative synthesis of 4-methyl-3-decen-5-ol as described in the patent literature.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether (or other suitable solvent like THF)

-

1-Bromopentane

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. 1-Bromopentane is dissolved in anhydrous diethyl ether and added dropwise to the magnesium suspension with stirring. The reaction is typically initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed. The resulting solution is the pentylmagnesium bromide Grignard reagent.

-

Reaction with the Aldehyde: The Grignard reagent is cooled in an ice bath. A solution of 2-methyl-2-pentenal in anhydrous diethyl ether is then added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred for an additional period at room temperature to ensure complete reaction.

-

Work-up and Purification: The reaction is quenched by the slow, careful addition of a saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield this compound.

Synthesis Workflow

Caption: Grignard synthesis of Violet Decenol.

Spectroscopic Data

The structural elucidation of Violet Decenol is confirmed through various spectroscopic techniques. Representative data is presented below.

¹H NMR Spectroscopy (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.4 | t | 1H | -CH=C- |

| ~4.0 | t | 1H | -CH(OH)- |

| ~2.1 | m | 2H | -CH2-CH= |

| ~1.6 | s | 3H | =C(CH3)- |

| ~1.5-1.2 | m | 8H | -(CH2)4- |

| ~0.9 | t | 3H | -CH3 (terminal) |

| Variable | br s | 1H | -OH |

¹³C NMR Spectroscopy (Carbon NMR)

| Chemical Shift (ppm) | Assignment |

| ~138 | -C(CH3)= |

| ~125 | -CH= |

| ~75 | -CH(OH)- |

| ~35 | -CH2- |

| ~32 | -CH2- |

| ~28 | -CH2- |

| ~25 | -CH2- |

| ~23 | -CH2- |

| ~16 | =C(CH3)- |

| ~14 | -CH3 (terminal) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3350 (broad) | O-H stretch (alcohol) |

| ~2950-2850 | C-H stretch (alkane) |

| ~1670 | C=C stretch (alkene) |

| ~1050 | C-O stretch (alcohol) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 170 | [M]+ (Molecular Ion) |

| 152 | [M-H₂O]+ |

| 99 | [M-C₅H₁₁]+ (cleavage alpha to the alcohol) |

| 71 | [C₅H₁₁]+ |

Applications in Fragrance Chemistry

Violet Decenol is a versatile and impactful ingredient in modern perfumery. Its primary applications include:

-

Floral Accords: It imparts a natural, green freshness to a wide range of floral compositions, including lily-of-the-valley, violet, lilac, and rose.

-

Fruity Accords: It enhances the juiciness and realism of fruity notes, particularly kiwi, fig, and pear.

-

Green Notes: It provides a powerful and diffusive green, leafy character.

-

Replacement for Restricted Materials: Due to restrictions on the use of certain violet leaf materials like methyl heptine carbonate and methyl octine carbonate, Violet Decenol has become an indispensable tool for achieving similar olfactory effects.

Logical Relationship of Olfactory Notes

Caption: Olfactory profile of Violet Decenol.

Conclusion

Violet Decenol, or Undecavertol, stands as a testament to the innovation within fragrance chemistry. Its discovery by Givaudan in the early 1980s provided a solution to the challenges of capturing the essence of lily-of-the-valley and offered a safe and effective alternative to restricted materials. Its robust synthesis via the Grignard reaction and its versatile and impactful olfactory profile have solidified its place as a cornerstone ingredient in the modern perfumer's palette, enabling the creation of vibrant and memorable fragrances across a wide spectrum of applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-Methyl-dodec-3-en-1-ol | C13H26O | CID 5364665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Search for patents | USPTO [uspto.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, (3E)-(S)- | C11H22O | CID 40565487 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Synthetic Origins of 4-Methyl-3-decen-5-ol: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the inquiry into the natural occurrence of 4-Methyl-3-decen-5-ol in plants or insects. Extensive database searches and a review of the scientific literature confirm that this compound, widely known by its trade name Undecavertol, is a synthetic fragrance ingredient. There is currently no scientific evidence to support its natural occurrence in any plant or insect species. This document details the chemical properties and the primary industrial synthesis method for this compound. Furthermore, it provides a comparative context by briefly exploring structurally related, naturally occurring semiochemicals, highlighting the distinction between synthetic and natural compounds in chemical ecology and drug development.

Introduction: The Question of Natural Occurrence

This compound is a secondary alcohol with a fresh, green, and floral odor profile, making it a valuable component in the fragrance industry. While many fragrance molecules are derived from natural sources, a significant portion are synthesized to ensure purity, scalability, and cost-effectiveness. The investigation into the natural origins of this compound reveals a consistent consensus within the chemical and fragrance literature: it is a man-made molecule. One industry resource explicitly states that Undecavertol® is not available in its natural state[1]. This guide, therefore, shifts focus from natural extraction and biosynthesis to the well-documented chemical synthesis of this compound.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application and for distinguishing it from potential natural isomers. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂O | [2][3] |

| Molecular Weight | 170.29 g/mol | [2][3] |

| CAS Number | 81782-77-6 | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor Profile | Green, floral, violet-leaf-like | [2] |

| Boiling Point | 228 °C | [1] |

| Log P | 3.9 | [1] |

Table 1: Physicochemical Properties of this compound

Chemical Synthesis: The Grignard Reaction Protocol

The most commonly cited method for the industrial production of this compound is the Grignard reaction. This organometallic chemical reaction is a versatile method for forming carbon-carbon bonds.

Reaction Principle

The synthesis involves the reaction of a Grignard reagent, pentylmagnesium bromide, with an α,β-unsaturated aldehyde, 2-methyl-2-pentenal (B83557). The nucleophilic pentyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the final product, this compound.

Experimental Protocol

Materials:

-

Magnesium turnings

-

Iodine (catalyst)

-

Anhydrous diethyl ether

-

2-Methyl-2-pentenal

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A crystal of iodine is added to activate the magnesium surface. A solution of 1-bromopentane in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction is initiated with gentle heating, and the addition rate is controlled to maintain a steady reflux. The reaction mixture is stirred until the magnesium is consumed, resulting in a solution of pentylmagnesium bromide.

-

Grignard Reaction: The solution of pentylmagnesium bromide is cooled in an ice bath. A solution of 2-methyl-2-pentenal in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is exothermic and the temperature should be maintained below 20°C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

-

Quenching and Workup: The reaction mixture is slowly poured into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide. The resulting mixture is transferred to a separatory funnel.

-

Extraction and Purification: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.

Perspective on Natural Analogs

While this compound is synthetic, the broader class of methyl-branched alcohols does have representatives in the natural world, particularly as insect semiochemicals (pheromones and allomones). For instance, 4-methylhexan-3-ol (B13393) has been identified as a pheromone component in several insect species, including the pavement ant, Tetramorium caespitum. The presence of such structural motifs in nature underscores the potential for biological activity in related synthetic compounds. However, the specific combination of the C10 backbone, the position of the double bond, the methyl branch, and the hydroxyl group in this compound has not been reported from a natural source.

Conclusion

References

4-Methyl-3-decen-5-ol synonyms and trade names like Figovert

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-3-decen-5-ol, a synthetic fragrance ingredient also known by trade names such as Figovert and Undecavertol. The document details its chemical identity, physicochemical properties, and toxicological profile based on publicly available data. A representative synthesis protocol is provided, along with a discussion of its primary applications in the fragrance industry. Notably, a review of existing literature indicates a significant data gap regarding the biological activities and associated signaling pathways of this molecule, suggesting a potential area for future research.

Chemical Identity: Synonyms and Trade Names

This compound is a well-established synthetic chemical, primarily utilized as a fragrance ingredient. It is identified by a variety of synonyms and trade names across different suppliers and regions.

| Identifier Type | Identifier | Source |

| IUPAC Name | 4-methyldec-3-en-5-ol | [1] |

| CAS Number | 81782-77-6 | [2][3] |

| EINECS Number | 279-815-0 | [4][5] |

| Molecular Formula | C₁₁H₂₂O | [1][2] |

| Molecular Weight | 170.29 g/mol | [1][2] |

| Synonyms | 3-Decen-5-ol, 4-methyl- | [1][2] |

| 4-methyl-3-decene-5-ol | [1] | |

| Violet decenol | [3] | |

| Undecavertol B | [2] | |

| (E)-4-methyldec-3-en-5-ol | [5] | |

| (3E)-4-methyldec-3-en-5-ol | [5] | |

| Trade Names | Figovert | [6] |

| Undecavertol | [2][3][6] | |

| Kevertol | [7] | |

| Elevenol | [8] |

Physicochemical and Toxicological Data

The following tables summarize the key physicochemical and toxicological properties of this compound.

Table 2.1: Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [4][6] |

| Odor | Floral, green, fresh, violet, orris | [7][9] |

| Boiling Point | 227.85 - 255 °C | [4][10] |

| Flash Point | 83 - 98 °C | [4][9][11] |

| Density | 0.842 - 0.848 g/mL at 20°C | [4][11] |

| Water Solubility | 63 - 92 mg/L at 20°C | [4][11] |

| log Pow | 3.9 | [4] |

| Vapour Pressure | 1.1 Pa at 20°C | [4] |

| Kinematic Viscosity | 18 mm²/s at 20°C; 6.9 mm²/s at 40°C | [4] |

| Refractive Index | 1.4490 - 1.4540 at 20°C | [11] |

Table 2.2: Toxicological Profile

| Endpoint | Result | Source |

| Genotoxicity | Not genotoxic (negative in Ames test and in vitro micronucleus test) | [2] |

| Cytotoxicity | Positive without metabolic activation, negative with metabolic activation in BlueScreen assay | [2] |

| Repeated Dose Toxicity | No data available; exposure is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material. | [2] |

| Reproductive Toxicity | No data available; exposure is below the TTC for a Cramer Class I material. | [2] |

| Skin Sensitization | Considered a skin sensitizer (B1316253) based on read-across data. No Expected Sensitization Induction Level (NESIL) of 2700 μg/cm². | [2] |

| Acute Oral Toxicity (Mouse) | LD50 > 8000 mg/kg | [4] |

| Acute Dermal Toxicity (Rabbit) | LD50 > 5000 mg/kg | [4] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is a Grignard reaction.[6][12] This involves the reaction of a Grignard reagent, pentylmagnesium bromide, with the α,β-unsaturated aldehyde, 2-methyl-2-pentenal (B83557).[6]

Representative Synthesis Protocol (General Method)

The following is a representative experimental protocol for the Grignard synthesis of an alcohol, adapted for the specific reactants of this compound.

Materials:

-

Magnesium turnings

-

Iodine crystal (initiator)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

2-Methyl-2-pentenal

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Separatory funnel

Procedure:

Part A: Preparation of Pentylmagnesium Bromide (Grignard Reagent)

-

All glassware must be thoroughly dried in an oven and assembled hot under a stream of inert gas to exclude moisture.

-

Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the three-neck flask.

-

Assemble the apparatus with the reflux condenser and dropping funnel. Maintain a positive pressure of inert gas.

-

In the dropping funnel, prepare a solution of 1-bromopentane (1 equivalent) in anhydrous diethyl ether.

-

Add a small portion (approximately 10%) of the 1-bromopentane solution to the magnesium turnings. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction. Gentle warming may be applied if the reaction does not start.

-

Once the reaction has initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux of the ether.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.

Part B: Reaction with 2-Methyl-2-pentenal

-

Cool the Grignard reagent solution to 0°C using an ice bath.

-

Dissolve 2-methyl-2-pentenal (1 equivalent) in anhydrous diethyl ether and place it in the dropping funnel.

-

Add the 2-methyl-2-pentenal solution dropwise to the stirred Grignard reagent at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Part C: Work-up and Purification

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation.

Biological Activities and Signaling Pathways: A Data Gap

A thorough review of the scientific literature reveals a significant lack of data on the biological activities and potential signaling pathway interactions of this compound. The existing research is predominantly focused on its application as a fragrance ingredient and its toxicological safety assessment for this purpose.[2][13][14]

The target audience of this guide—researchers, scientists, and drug development professionals—should note this data gap as a potential area for novel research. Investigating the pharmacological effects of this molecule could uncover unforeseen biological activities.

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Information Landscape

Caption: Overview of available data for this compound.

Conclusion

This compound is a synthetic fragrance ingredient with well-documented chemical and toxicological properties. Its synthesis via a Grignard reaction is a standard organic chemistry procedure. While its use in the fragrance industry is established, its biological activities and potential interactions with cellular signaling pathways remain unexplored. This presents a clear opportunity for further scientific investigation, particularly for researchers in drug discovery and development who may be interested in exploring the pharmacological potential of novel chemical entities.

References

- 1. This compound | C11H22O | CID 163336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 3. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 81782-77-6 [chemicalbook.com]

- 7. violet decenol, 81782-77-6 [thegoodscentscompany.com]

- 8. ScenTree - Undecavertol® (CAS N° 81782-77-6) [scentree.co]

- 9. UNDECAVERTOL - AAC022 - Molecule - Associate Allied Chemicals Europe [aac-europe.com]

- 10. Perfumers Apprentice - Undecavertol (Givaudan) [shop.perfumersapprentice.com]

- 11. This compound [ventos.com]

- 12. Page loading... [wap.guidechem.com]

- 13. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 81782-77-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Reactivity of Unsaturated Alcohols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Unsaturated alcohols are a pivotal class of organic compounds, integral to natural product synthesis, pharmaceutical development, and materials science. Their unique structural motif, featuring both a hydroxyl group and at least one carbon-carbon double or triple bond, imparts a rich and versatile chemical reactivity. This guide provides a comprehensive technical overview of the core reactions of unsaturated alcohols, with a focus on quantitative data, detailed experimental protocols, and the visualization of key pathways and workflows.

Oxidation of Unsaturated Alcohols

The oxidation of unsaturated alcohols to aldehydes, ketones, or carboxylic acids is a fundamental transformation in organic synthesis. The choice of oxidant and reaction conditions is crucial for achieving high selectivity, particularly in preserving the carbon-carbon multiple bond.

Oppenauer Oxidation

The Oppenauer oxidation is a highly selective method for oxidizing secondary alcohols to ketones using an aluminum alkoxide catalyst in the presence of a carbonyl compound, typically acetone, as a hydride acceptor.[1][2][3] This method is particularly useful for substrates sensitive to acidic conditions. While primary alcohols can be oxidized, it is less common due to potential side reactions like aldol (B89426) condensation.[4]

Reaction Mechanism: The reaction proceeds via a six-membered transition state after the coordination of the alcohol and the hydride acceptor to the aluminum catalyst.[3] A hydride ion is transferred from the α-carbon of the alcohol to the carbonyl carbon of the acceptor.

Table 1: Selected Examples of Oppenauer Oxidation of Unsaturated Alcohols

| Substrate | Catalyst | Hydride Acceptor | Product | Yield (%) | Reference |

| 6-methyl-nona-3,5,7-trien-2-ol | Aluminum tert-butoxide | Acetone | 6-methyl-nona-3,5,7-trien-2-one | High | [3] |

| α-decalinol | Aluminum isopropoxide | Acetone | α-decalinone | High | [3] |

| Various secondary alcohols | 0.1 mol% RuCl₂(PPh₃)₃ | Acetone | Corresponding ketones | 80-91 | [3] |

| Various primary and secondary alcohols | 10 mol% Trimethylaluminum | 3-Nitrobenzaldehyde | Corresponding aldehydes/ketones | Quantitative | [3] |

Oxidation with Chromium-Based Reagents

Pyridinium (B92312) chlorochromate (PCC) is a milder chromium-based reagent that selectively oxidizes primary and secondary alcohols to aldehydes and ketones, respectively.[5][6] A key advantage of PCC is that it can be used under anhydrous conditions, preventing the over-oxidation of primary alcohols to carboxylic acids.[5]

Experimental Protocol: Oxidation of an Allylic Alcohol using PCC [5][6]

-

Setup: In a round-bottom flask under an inert atmosphere, dissolve the allylic alcohol (1 equivalent) in dry dichloromethane (B109758) (CH₂Cl₂).

-

Reagent Addition: Add Celite or molecular sieves to the flask, followed by the portion-wise addition of pyridinium chlorochromate (1.2-1.5 equivalents) at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with CH₂Cl₂ and filter through a pad of Celite to remove the chromium salts.

-

Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Catalytic Aerobic Oxidation

The use of molecular oxygen or air as the terminal oxidant in the presence of a metal catalyst represents a greener approach to alcohol oxidation. Various catalytic systems, often employing transition metals like palladium, ruthenium, or copper in conjunction with co-catalysts such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), have been developed for the selective oxidation of unsaturated alcohols.

Table 2: Performance of Selected Catalysts in the Aerobic Oxidation of Unsaturated Alcohols

| Substrate | Catalyst System | Oxidant | Product | Yield (%) | Selectivity (%) | TOF (h⁻¹) | Reference |

| Cinnamyl alcohol | Pd/meso-Al₂O₃ | O₂ | Cinnamaldehyde (B126680) | >95 | >65 | ~1500 | [7] |

| Benzyl alcohol | CuO@GO | O₂ | Benzaldehyde | >99 | >99 | - | [8] |

| Octan-2-ol | RuCl₂(PPh₃)₃/TEMPO | O₂ | Octan-2-one | >99 | >99 | - | [9] |

TOF (Turnover Frequency) values are often highly dependent on specific reaction conditions and may not always be directly comparable across different studies.

Reduction of Unsaturated Alcohols

The reduction of the carbonyl group in α,β-unsaturated aldehydes and ketones to the corresponding allylic alcohol, without affecting the carbon-carbon double bond, is a common challenge in organic synthesis.

Luche Reduction

The Luche reduction is a highly chemoselective method for the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols.[10][11] It employs sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in a protic solvent like methanol (B129727).[10][11][12] The cerium salt is believed to activate the carbonyl group towards nucleophilic attack and to generate a harder reducing agent in situ.[11]

Experimental Protocol: Luche Reduction of an α,β-Unsaturated Ketone [11][12][13]

-

Setup: Dissolve the α,β-unsaturated ketone (1 equivalent) and cerium(III) chloride heptahydrate (1-1.2 equivalents) in methanol at room temperature.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath and add sodium borohydride (1-1.5 equivalents) portion-wise.

-

Reaction: Stir the reaction mixture at 0 °C for 5-30 minutes, monitoring the progress by TLC.

-

Workup: Quench the reaction by the slow addition of water or dilute hydrochloric acid.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Catalytic Hydrogenation

Catalytic hydrogenation can be employed for the reduction of the double bond in unsaturated alcohols, yielding saturated alcohols. The choice of catalyst and reaction conditions determines the selectivity. For instance, palladium on carbon (Pd/C) is a common catalyst for this transformation. In some cases, the double bond can be isomerized during the reaction.[14]

Table 3: Selected Examples of Catalytic Hydrogenation of Unsaturated Carbonyls/Alcohols

| Substrate | Catalyst | H₂ Pressure | Product | Selectivity | Reference |

| Cinnamaldehyde | Pd/C | 2 bar | Hydrocinnamaldehyde | High for C=C reduction | [4] |

| Cinnamaldehyde | Pt/C, Ru/C | 2 bar | Cinnamyl alcohol | Moderate for C=O reduction | [4] |

| α,β-Unsaturated alcohols | 2.5% Pd/TiO₂ | 0.01 MPa | Saturated aldehydes/ketones (via isomerization) | Varies with substrate | [14] |

| Cinnamaldehyde | CoRe/TiO₂ | 20 bar | Cinnamyl alcohol | 78.5% | [15] |

Electrophilic Addition and Epoxidation

The double bond in unsaturated alcohols is susceptible to electrophilic attack. The regioselectivity of these additions is influenced by the position of the hydroxyl group.

Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a highly enantioselective method for the epoxidation of primary and secondary allylic alcohols.[10][16] The reaction utilizes a titanium tetra(isopropoxide) catalyst, a chiral diethyl or diisopropyl tartrate (DET or DIPT), and tert-butyl hydroperoxide (TBHP) as the oxidant.[15][17] The choice of the tartrate enantiomer dictates the stereochemistry of the resulting epoxy alcohol.[17]

Experimental Protocol: Sharpless Asymmetric Epoxidation of Geraniol (B1671447) [18]

-

Catalyst Preparation: To a solution of L-(+)-diethyl tartrate (1.2 equivalents) in dry dichloromethane (CH₂Cl₂) under a nitrogen atmosphere at -23 °C, add titanium(IV) isopropoxide (1 equivalent). Stir for 5 minutes.

-

Substrate Addition: Add a solution of geraniol (1 equivalent) in dry CH₂Cl₂ to the catalyst mixture.

-

Oxidant Addition: Slowly add a solution of tert-butyl hydroperoxide in a nonane (B91170) solution (2 equivalents) via syringe.

-

Reaction: Stir the reaction mixture at -23 °C for 45 minutes, then store at -20 °C for at least 18 hours.

-

Workup and Purification: After warming to room temperature, perform a workup and purify the product by column chromatography to isolate the 2,3-epoxygeraniol.

Table 4: Enantiomeric Excess (ee) in Sharpless Asymmetric Epoxidation of Various Allylic Alcohols [19]

| Substrate | Chiral Ligand | Product ee (%) |

| (Z)-2-hexen-1-ol | (+)-DIPT | 95 |

| (E)-2-hexen-1-ol | (+)-DIPT | 95 |

| 2,4-pentadien-1-ol | (+)-DET | 96 |

| (Z)-3-chloro-2-propen-1-ol | (+)-DIPT | >98 |

| (E)-3-chloro-2-propen-1-ol | (+)-DIPT | 91 |

Involvement in Biological Pathways and Experimental Workflows

Unsaturated alcohols are both naturally occurring and products of metabolism. Their reactivity is central to their biological effects, which can range from signaling to toxicity.

Metabolism and Signaling

The in vivo oxidation of allylic alcohols by enzymes such as alcohol dehydrogenase can produce highly reactive α,β-unsaturated aldehydes, such as acrolein from allyl alcohol.[20] These electrophilic species can readily react with cellular nucleophiles, including glutathione (B108866) and cysteine residues in proteins, leading to cellular stress and toxicity.[20][21]

The downstream products of unsaturated alcohol metabolism can also modulate cellular signaling. For instance, cinnamaldehyde, the oxidation product of cinnamyl alcohol, has been shown to impact several key signaling pathways, including:

-

PI3K/Akt and MAPK pathways: Cinnamaldehyde can promote angiogenesis by activating these pathways.[6]

-

NF-κB and AP-1 signaling: Cinnamon extracts containing cinnamaldehyde can inhibit these inflammatory pathways.[5]

-

Induction of Apoptosis: Cinnamaldehyde can induce programmed cell death in cancer cells through the generation of reactive oxygen species (ROS) and modulation of the Bcl-2 family of proteins.[19]

Experimental Workflows

Studying the chemical reactivity of unsaturated alcohols typically follows a systematic workflow, from reaction setup to product analysis.

Visualizations of Key Concepts

Reaction Mechanisms

Signaling Pathway

References

- 1. Efficient and selective Al-catalyzed alcohol oxidation via Oppenauer chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient and Selective Al-Catalyzed Alcohol Oxidation via Oppenauer Chemistry [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. sltchemicals.com [sltchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. westfield.ma.edu [westfield.ma.edu]

- 9. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 10. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]

- 11. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 12. Highly chemoselective calcium-catalyzed propargylic deoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Current View on the Mechanisms of Alcohol-Mediated Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. Sharpless Epoxidation [organic-chemistry.org]

- 16. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]

- 17. biotage.com [biotage.com]

- 18. researchgate.net [researchgate.net]

- 19. Mechanism of allyl alcohol toxicity and protective effects of low-molecular-weight thiols studied with isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The toxic and metabolic effects of 23 aliphatic alcohols in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]

Methodological & Application

Synthesis of 4-Methyl-3-decen-5-ol via Grignard Reaction: Application Notes and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in forming carbon-carbon bonds. This application note details the synthesis of 4-methyl-3-decen-5-ol, a valuable fragrance ingredient also known as Undecavertol®, through the nucleophilic addition of a Grignard reagent to an α,β-unsaturated aldehyde. This protocol highlights the selective 1,2-addition to the carbonyl group, a crucial aspect when working with conjugated systems where 1,4-addition can be a competing pathway.